molecular formula C15H20N6O2 B2360047 2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1040649-68-0

2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2360047
CAS No.: 1040649-68-0
M. Wt: 316.365
InChI Key: FWILLIMZMCJDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound that features a tetrazole ring, a piperazine ring, and a methoxy group

Mechanism of Action

Target of Action

It’s known that tetrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This allows them to participate in receptor-ligand interactions, which could be a potential mode of action for this compound .

Biochemical Pathways

Tetrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This could potentially impact the bioavailability of the compound.

Result of Action

Some synthesized compounds similar to this one have shown significant cytotoxic effects . This suggests that the compound could potentially have cytotoxic effects at the molecular and cellular level.

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

The compound 2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can interact with many enzymes and receptors in organisms via non-covalent interactions . In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy .

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. It is known that tetrazoles can interact with many enzymes and receptors in organisms via non-covalent interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of a phenyl-substituted nitrile with sodium azide under acidic conditions to form the tetrazole ring . The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is unique due to its combination of a tetrazole ring, a piperazine ring, and a methoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methoxy-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-23-12-15(22)20-9-7-19(8-10-20)11-14-16-17-18-21(14)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWILLIMZMCJDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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